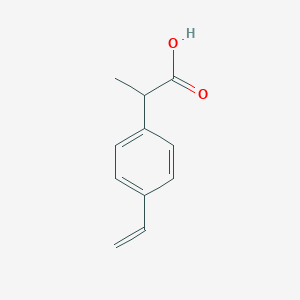

4-Vinylphenylpropionic acid

描述

Structure

3D Structure

属性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC 名称 |

2-(4-ethenylphenyl)propanoic acid |

InChI |

InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h3-8H,1H2,2H3,(H,12,13) |

InChI 键 |

DXBXCXFOSGJETM-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=C(C=C1)C=C)C(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Vinylphenylpropionic Acid

Catalytic Pathways for Selective Synthesis

The selective synthesis of 4-vinylphenylpropionic acid is heavily reliant on sophisticated catalytic systems that enable precise bond formations and functional group transformations.

Palladium-Catalyzed Coupling Reactions for this compound Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of precursors to this compound. libretexts.org These reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings, facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org A general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In a typical Suzuki-Miyaura coupling approach, an aryl halide or triflate is coupled with an organoborane in the presence of a palladium catalyst and a base. For the synthesis of a this compound precursor, this could involve the reaction of a 4-halophenylpropionic acid derivative with a vinylboronic acid or ester. libretexts.org The reactivity of the halide in these couplings generally follows the trend: I >> Br > OTf >> Cl > F. libretexts.org

Table 1: Key Features of Palladium-Catalyzed Coupling Reactions

| Feature | Description |

| Catalysts | Typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. libretexts.org |

| Reactants | Aryl/vinyl halides or triflates and organometallic nucleophiles (e.g., organoboranes, organotins). libretexts.org |

| Key Steps | Oxidative addition, transmetalation, reductive elimination. libretexts.org |

| Product | Exclusive formation of the cross-coupled product. libretexts.org |

The Heck reaction offers another powerful route, where a vinyl group is introduced by coupling an alkene with an aryl halide in the presence of a palladium catalyst and a base. These methods provide a versatile platform for constructing the essential vinylphenyl framework of the target molecule.

Rhodium-Catalyzed Hydroarylation Approaches in Propionic Acid Synthesis

Rhodium-catalyzed reactions have emerged as a significant tool for the synthesis of propionic acid derivatives. sorbonne-universite.fr Specifically, the hydroarylation of allenes represents an atom-economical method for creating allylic structures, which can be precursors to propionic acid derivatives. snnu.edu.cn This approach avoids the need for pre-functionalized starting materials with leaving groups. snnu.edu.cn

In the context of synthesizing compounds structurally related to this compound, rhodium catalysts can facilitate the addition of an aryl group and a hydrogen atom across a C=C double bond. For instance, the hydroarylation of allenes with arylboronic acids can lead to the formation of functionalized allylic compounds. snnu.edu.cn The choice of rhodium catalyst and ligands can influence the regioselectivity of the addition, leading to either branched or linear products. snnu.edu.cn

Organocatalytic Methodologies for Vinylphenylpropionic Acid

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. mdpi.com This field has gained prominence for its ability to perform asymmetric transformations, often with high enantioselectivity. mdpi.com The activation of substrates in organocatalysis typically occurs through covalent or non-covalent interactions. mdpi.com

For the synthesis of vinylphenylpropionic acid derivatives, organocatalytic methods could be employed in various ways. For example, an organocatalyst could facilitate the asymmetric addition of a pronucleophile to an α,β-unsaturated carbonyl compound, a key step in building the propionic acid side chain. Chiral Brønsted acids or hydrogen-bond donors are common types of non-covalent organocatalysts that can activate substrates. mdpi.com While direct applications to this compound are not extensively documented, the principles of organocatalysis offer a promising avenue for its synthesis, particularly for achieving stereocontrol.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of a specific enantiomer of this compound is crucial when the biological activity of the compound is dependent on its three-dimensional structure. ijfans.org Asymmetric synthesis and kinetic resolution are two primary strategies to achieve this. ijfans.org

Asymmetric synthesis aims to create a specific stereoisomer preferentially through the use of chiral catalysts or auxiliaries. ijfans.org For instance, a chiral catalyst could be used in a hydrogenation or a conjugate addition reaction to introduce a stereocenter with high enantiomeric excess.

Kinetic resolution, on the other hand, involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. organic-chemistry.org Lipases are often employed in the kinetic resolution of racemic esters or acids through enantioselective hydrolysis or esterification. mdpi.com For example, a racemic ester of this compound could be treated with a lipase (B570770), which would selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the two enantiomers. mdpi.com

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Example |

| Asymmetric Synthesis | Preferential formation of one enantiomer using chiral catalysts or auxiliaries. ijfans.org | Chiral rhodium complex for asymmetric hydrogenation. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. organic-chemistry.org | Lipase-mediated hydrolysis of a racemic ester. mdpi.com |

Sustainable Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. purkh.comgarph.co.uk This involves the use of renewable feedstocks, energy-efficient processes, and the reduction of waste. purkh.comresearchgate.net

In the production of this compound, sustainable approaches could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. garph.co.uk

Catalytic Processes: Employing catalytic methods, which are inherently more atom-economical and generate less waste compared to stoichiometric reactions. purkh.com

Renewable Starting Materials: Exploring the use of biomass-derived starting materials instead of petroleum-based ones. purkh.com

Energy Efficiency: Designing synthetic routes that can be performed at lower temperatures and pressures to reduce energy consumption. researchgate.net

Biocatalysis, using enzymes to perform chemical transformations, is a particularly promising green chemistry approach. Enzymes operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. ijfans.org

Mechanistic Studies of Reaction Pathways to this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new catalysts. For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally well-understood, proceeding through oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

In rhodium-catalyzed hydroarylation, the mechanism can be more varied. For example, in the hydroarylation of an indoline (B122111), the proposed mechanism involves the oxidative addition of a dicarbonate (B1257347) to a rhodium(I) species, followed by C-H activation of the indoline to form a rhodacycle intermediate. nih.gov Subsequent reductive elimination yields the carbonylated product and regenerates the active catalyst. nih.gov

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the characterization of intermediates, along with computational modeling to elucidate the transition states and reaction pathways. These insights are invaluable for improving reaction efficiency, selectivity, and catalyst performance.

Reaction Mechanisms and Kinetic Analysis of 4 Vinylphenylpropionic Acid Transformations

Mechanistic Investigations of Vinylic and Carboxylic Acid Reactivity in 4-Vinylphenylpropionic Acid

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive carboxylic acid moiety, allows for a diverse range of chemical transformations. Understanding the mechanisms and kinetics of reactions at these two distinct sites is crucial for its application in materials science and organic synthesis.

Electrophilic Addition Reactions of the Vinyl Moiety

The vinyl group of this compound is susceptible to electrophilic attack due to the high electron density of the carbon-carbon double bond. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate.

The general mechanism begins with the attack of an electrophile (E⁺) on the π-electrons of the vinyl group. This initial step is typically the rate-determining step and results in the formation of a carbocation. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of this compound, this means the electrophile adds to the terminal carbon of the vinyl group, leading to the formation of a more stable secondary benzylic carbocation. The positive charge on this carbocation is stabilized by resonance with the adjacent phenyl ring.

In the second step, a nucleophile (Nu⁻) attacks the carbocation, leading to the formation of the final addition product. Common electrophilic addition reactions for alkenes include hydrohalogenation (addition of HX), halogenation (addition of X₂), and hydration (addition of H₂O in the presence of an acid catalyst).

For this compound, the reaction with a hydrohalic acid like hydrogen bromide (HBr) would proceed as follows:

Protonation of the double bond: The vinyl group's π-electrons attack the electrophilic proton of HBr, forming a secondary benzylic carbocation at the carbon adjacent to the phenyl ring.

Nucleophilic attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form 1-(4-(2-carboxyethyl)phenyl)-1-bromoethane.

The presence of the electron-donating alkyl substituent on the phenyl ring can influence the rate of this reaction by further stabilizing the carbocation intermediate.

Carboxylic Acid Esterification and Amidation Kinetics

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester and water. This is a reversible, second-order reaction. The kinetics are influenced by factors such as temperature, reactant concentrations, and catalyst concentration. The generally accepted mechanism for acid-catalyzed esterification (Fischer esterification) involves several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Increasing the reaction temperature generally increases the rate constant of the esterification reaction.

Amidation: Similarly, this compound can react with an amine to form an amide. This reaction is also reversible, and its kinetics can be complex. In some cases, the carboxylic acid is first activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, to facilitate the reaction with the amine.

A study on the amidation of a porphyrin activated as the NHS ester of 4-phenylpropanoic acid (a compound structurally similar to this compound, lacking the vinyl group) provides some insight into the reaction kinetics. The half-life for the amidation of this activated ester was found to be significantly shorter than the half-life for its hydrolysis, indicating that amidation is the kinetically favored process under the studied conditions. The following table summarizes the half-life data for the amidation and hydrolysis of P4-NHS (1.0 mM), an NHS ester of a 4-phenylpropanoic acid derivative, at room temperature.

| pH | t₁/₂ Hydrolysis (min) | t₁/₂ Amidation (min) |

| 8.0 | 190 | 25 |

| 8.5 | 130 | 10 |

| 9.0 | 110 | 5 |

This data suggests that the rate of amidation is highly dependent on pH, with faster rates observed at higher pH values.

Radical Initiation Mechanisms in this compound Polymerization

The polymerization of this compound via its vinyl group typically proceeds through a free-radical mechanism. This process involves three main stages: initiation, propagation, and termination.

Initiation: This stage involves the generation of free radicals from an initiator molecule. Common initiators for radical polymerization are compounds that readily decompose upon heating or irradiation to form radicals. Examples include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).

The initiation process occurs in two steps:

Decomposition of the initiator: The initiator molecule (I) decomposes to form primary radicals (R•). For AIBN, this involves the loss of nitrogen gas to form two isobutyronitrile radicals. For BPO, the weak oxygen-oxygen bond cleaves to form two benzoyloxy radicals, which can then decarboxylate to form phenyl radicals.

Addition to the monomer: The primary radical (R•) then adds to the vinyl group of a this compound monomer (M) to form a monomer radical (M•). This new radical is a benzylic radical, stabilized by resonance with the aromatic ring, which makes styrene-like monomers particularly amenable to radical polymerization.

The efficiency of the initiator is a key factor, as not all primary radicals will successfully initiate a polymer chain. Some may undergo side reactions or recombination.

Recently, acid-triggered radical polymerization has been demonstrated as an alternative initiation method for vinyl monomers, operating in the absence of conventional thermal or photoinitiators. In this process, an acid can play a dual role in both initiating and accelerating the polymerization. While specific studies on this compound are not prevalent, this mechanism could be relevant given the presence of the carboxylic acid moiety.

Kinetic Studies of Polymerization Processes Involving this compound

Monomer Reactivity Ratios in Copolymerization Systems

For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for the addition of the same monomer, and k₁₂ and k₂₁ are the rate constants for the addition of the other monomer.

The product of the reactivity ratios (r₁r₂) indicates the copolymerization behavior:

r₁r₂ = 1: Ideal copolymerization, with random incorporation of monomers.

r₁r₂ < 1: Tendency towards alternating copolymerization.

r₁r₂ > 1: Tendency towards block copolymerization.

Given the structural similarity of this compound to styrene (B11656), its copolymerization behavior with common monomers like methyl methacrylate (B99206) or acrylonitrile would be expected to be analogous to that of styrene with these same comonomers.

Chain Propagation and Termination Kinetics in Vinyl Polymerization

Chain Propagation: The propagation step in the radical polymerization of this compound involves the successive addition of monomer units to the growing polymer radical. The rate of propagation (Rₚ) is given by the equation:

Rₚ = kₚ[M][M•]

where kₚ is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of propagating radicals. The propagation rate is typically very high, leading to the rapid formation of long polymer chains. The benzylic radical of the propagating chain is stabilized by the phenyl ring, which influences the value of kₚ.

Chain Termination: The growth of polymer chains is terminated by reactions that consume the radical active centers. The two primary mechanisms for termination are combination (or coupling) and disproportionation.

Combination: Two growing polymer radicals combine to form a single, non-radical polymer chain.

Disproportionation: A hydrogen atom is transferred from one propagating radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The rate of termination (Rₜ) is given by:

Rₜ = 2kₜ[M•]²

where kₜ is the termination rate constant (kₜ = kₜc + kₜd, the sum of the rate constants for combination and disproportionation).

Acid-Catalyzed Reactions of this compound and Their Kinetic Profiles

The vinyl group of this compound is susceptible to acid-catalyzed reactions, most notably hydration and polymerization. These reactions are initiated by the protonation of the double bond, leading to the formation of a carbocation intermediate.

Acid-Catalyzed Hydration:

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and water, this compound is expected to undergo hydration across the vinyl double bond. libretexts.org The reaction mechanism proceeds through an electrophilic addition pathway. libretexts.org

The first step involves the protonation of the alkene at the less substituted carbon, which leads to the formation of a more stable secondary benzylic carbocation. libretexts.org The proximity of the phenyl ring provides resonance stabilization to this carbocation. Subsequently, a water molecule acts as a nucleophile, attacking the carbocation. libretexts.org The final step is a deprotonation of the resulting oxonium ion by a water molecule or the conjugate base of the acid, which regenerates the acid catalyst and yields the final alcohol product, 4-(1-hydroxyethyl)phenylpropionic acid. youtube.com

The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has a greater number of hydrogen atoms, and the hydroxyl group adds to the more substituted carbon atom. youtube.com

Kinetic Profile:

The rate of the acid-catalyzed hydration of this compound would be dependent on the concentrations of both the substrate and the acid catalyst. The rate-determining step is typically the formation of the carbocation intermediate. Therefore, the reaction is expected to follow second-order kinetics, being first order with respect to both the this compound and the hydronium ion (H₃O⁺).

The kinetic profile can be described by the following rate law:

Rate = k[this compound][H₃O⁺]

Factors that stabilize the carbocation intermediate, such as the electron-donating nature of the phenyl ring, will increase the reaction rate. The temperature also plays a crucial role, with higher temperatures generally leading to faster reaction rates. However, at very high temperatures, the reverse reaction, the dehydration of the alcohol, can become significant. libretexts.org

Acid-Catalyzed Polymerization:

In the absence of a sufficient nucleophile like water, or at higher concentrations of the monomer, the carbocation intermediate formed by the protonation of the vinyl group can be attacked by the π-electrons of another this compound molecule. This initiates a cationic polymerization process, leading to the formation of a polymer chain. Each propagation step involves the addition of a monomer unit to the growing carbocationic chain end. The polymerization can be terminated by various processes, such as chain transfer or reaction with a nucleophile. The kinetics of such a polymerization would be more complex, depending on the rates of initiation, propagation, and termination.

Computational Chemical Modeling of this compound Reaction Pathways

Computational chemistry provides powerful tools to investigate the reaction pathways of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to model the geometries of reactants, intermediates, transition states, and products, as well as to calculate their relative energies. acs.org

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ucsb.edu For the acid-catalyzed hydration of this compound, computational methods can be used to locate the transition state structure for the protonation of the vinyl group and for the subsequent nucleophilic attack by water.

The transition state for the initial protonation would involve the partial formation of a bond between a proton and one of the vinyl carbons and the partial breaking of the C=C double bond. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

The activation energy (ΔG‡) for the reaction can be calculated as the difference in Gibbs free energy between the transition state and the reactants. acs.org This value is crucial for determining the theoretical rate constant of the reaction using transition state theory.

Table 1: Hypothetical Calculated Energy Barriers for Acid-Catalyzed Hydration of a Styrene Derivative

| Reaction Step | Computational Method | Basis Set | ΔG‡ (kcal/mol) |

| Protonation of Vinyl Group | B3LYP | 6-31G(d) | 15.2 |

| Nucleophilic Attack of H₂O | B3LYP | 6-31G(d) | 5.8 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar reactions.

For more complex reactions, or to gain a deeper understanding of the entire reaction pathway, reaction coordinate mapping can be employed. arxiv.org This involves constructing a potential energy surface (PES) along one or more reaction coordinates. The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the reactants to the products via the transition state. researchgate.net

By mapping the IRC for the acid-catalyzed hydration of this compound, one could visualize the continuous changes in molecular geometry and energy as the reaction progresses. This would provide detailed insights into the mechanism, such as the degree of bond formation and bond breaking at the transition state and the presence of any intermediate species.

For a potential competing reaction like polymerization, reaction coordinate mapping could help to understand the energetic landscape leading to dimer formation versus hydration. By comparing the activation barriers for the nucleophilic attack of a water molecule versus another monomer molecule on the initial carbocation, one could predict the conditions that would favor one reaction over the other.

Polymerization Science and Materials Applications of 4 Vinylphenylpropionic Acid

Homopolymerization of 4-Vinylphenylpropionic Acid

The synthesis of a homopolymer from this compound, poly(this compound), would involve the chain-growth polymerization of the vinyl group. The pendant propionic acid group would be expected to remain intact, providing a functional handle on each repeating unit of the polymer chain.

Free Radical Polymerization Techniques

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. For this compound, this would typically involve the use of a radical initiator to begin the polymerization process. Common initiators include azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides, like benzoyl peroxide. The choice of solvent would be crucial to ensure solubility of both the monomer and the resulting polymer. Given the acidic nature of the monomer, polar solvents would likely be employed.

The polymerization would proceed through the standard steps of initiation, propagation, and termination. The reaction conditions, such as temperature, initiator concentration, and monomer concentration, would be critical in determining the molecular weight and polydispersity of the resulting polymer. However, a significant challenge in the free radical polymerization of acidic monomers can be the interaction of the carboxylic acid group with the radical species, potentially leading to side reactions or affecting the polymerization kinetics.

Table 1: Hypothetical Parameters for Free Radical Polymerization of this compound

| Parameter | Potential Conditions/Reagents | Expected Outcome |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | Generation of free radicals to initiate polymerization. |

| Solvent | Dimethylformamide (DMF), Dioxane, Methanol | Solubilization of monomer and polymer. |

| Temperature | 60-80 °C | Control of initiation and propagation rates. |

| Molecular Weight | Dependent on initiator and monomer concentration | Higher monomer-to-initiator ratio generally leads to higher molecular weight. |

| Polydispersity | Typically broad (Đ > 1.5) | Characteristic of conventional free radical polymerization. |

Note: This table is based on general principles of free radical polymerization and is not derived from specific experimental data for this compound.

Controlled Radical Polymerization (CRP) for Architectural Control

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer the ability to synthesize polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low polydispersity).

For the controlled polymerization of this compound, a suitable chain transfer agent (for RAFT) or a catalyst system (for ATRP) would be necessary. The carboxylic acid functionality of the monomer could potentially interfere with certain catalyst systems, particularly in ATRP where metal complexes are used. Careful selection of the catalyst, ligand, and reaction conditions would be imperative to achieve a controlled polymerization. RAFT polymerization is often more tolerant of acidic functional groups, making it a potentially more viable CRP method for this monomer. Successful controlled polymerization would enable the synthesis of well-defined homopolymers and facilitate the creation of more complex architectures like block copolymers.

Copolymerization of this compound with Diverse Monomers

Copolymerization of this compound with other monomers would allow for the creation of materials with a wide range of tunable properties, combining the characteristics of both monomers.

Styrene-Based Copolymers Incorporating Propionic Acid Moieties

Copolymerizing this compound with styrene (B11656) would result in a copolymer with both hydrophobic (from styrene) and hydrophilic/functional (from the propionic acid moiety) segments. The resulting poly(styrene-co-4-vinylphenylpropionic acid) could exhibit interesting self-assembly properties in solution and unique surface properties in the solid state. The reactivity ratios of the two monomers would determine the distribution of the monomer units along the polymer chain, which could be random, alternating, or blocky depending on the polymerization method and conditions.

Acrylate (B77674) and Methacrylate (B99206) Copolymers for Tunable Properties

Incorporating this compound into acrylate and methacrylate-based polymers would offer a route to functionalize these widely used materials. For example, copolymerization with methyl methacrylate could lead to a polymer with increased hydrophilicity and the potential for further chemical modification via the carboxylic acid groups. The properties of the resulting copolymer, such as its glass transition temperature and solubility, would be dependent on the relative amounts of the two monomers.

Integration into Bio-based and Biodegradable Polymer Systems

The propionic acid group in this compound presents an interesting feature for integration into bio-based and biodegradable polymer systems. While the vinyl backbone of the polymer is generally non-biodegradable, the carboxylic acid groups could potentially be used to link to biodegradable polymer chains or to enhance the compatibility of the synthetic polymer with bio-based materials. Research in this area would be necessary to explore the potential for creating hybrid materials with a combination of synthetic durability and enhanced environmental compatibility.

Advanced Materials Science Applications

Self-Healing and Self-Sustaining Polymer Systems:There is no information on the incorporation or role of this compound in the development of self-healing or self-sustaining polymer systems.

Due to the lack of specific research findings for this compound in these advanced polymer applications, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. The available scientific data focuses on other vinyl-based monomers, such as 4-vinylphenylboronic acid and 4-vinylpyridine, for these applications.

The scientific literature provides information on structurally similar vinyl-based polymers and their applications. For instance, extensive research exists on poly(4-vinylphenol) for its use in antimicrobial surface coatings and as a component in polymer blends to modify surface characteristics. Similarly, polymers based on 4-vinylphenylboronic acid have been investigated for biomedical applications, particularly in the development of sensors for sugars like glucose.

However, detailed research findings, data tables, and specific examples of "this compound" being utilized for the outlined subsections—Surface Modification and Coating Technologies, and Biomedical and Bio-material Research Applications—could not be located. The absence of this specific information prevents the generation of a thorough, informative, and scientifically accurate article as per the user's request.

Therefore, this article cannot be completed as the necessary scientific data and research findings on "this compound" for the specified applications are not available through the conducted searches.

Synthesis and Research of 4 Vinylphenylpropionic Acid Derivatives

Ester and Amide Derivatives of 4-Vinylphenylpropionic Acid

The carboxylic acid group of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functionalized molecules. These derivatives are of significant interest for applications in polymer chemistry and materials science.

The synthesis of ester derivatives of this compound can be achieved through several established methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid masterorganicchemistry.com. This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction towards the ester product.

A convenient and high-yield synthesis of a closely related compound, methyl 4-vinylphenylacetate, has been reported, which provides a reliable protocol adaptable for this compound. This method involves the esterification of the corresponding carboxylic acid using potassium bicarbonate and dimethyl sulfate (B86663) tandfonline.com. This approach avoids the use of strong acids and can be advantageous when dealing with sensitive substrates.

The general reaction for the synthesis of this compound esters can be represented as follows:

Scheme 1: General synthesis of this compound esters.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Methanol | H₂SO₄ | Methyl 4-vinylphenylpropionate |

| This compound | Ethanol | p-TsOH | Ethyl 4-vinylphenylpropionate |

| This compound | Benzyl alcohol | DCC/DMAP | Benzyl 4-vinylphenylpropionate |

Table 1: Examples of reagents for the synthesis of this compound esters.

The structural confirmation of the synthesized ester and amide derivatives of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous characterization of these derivatives.

¹H NMR spectroscopy provides information on the proton environment in the molecule. For a typical methyl ester derivative, one would expect to see characteristic signals for the vinyl protons (usually in the range of 5-7 ppm), the aromatic protons (around 7-7.5 ppm), the protons of the propionic acid chain, and a singlet corresponding to the methyl ester group (around 3.7 ppm) tandfonline.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the vinyl carbons, the aromatic carbons, the carbonyl carbon of the ester (typically around 170 ppm), and the methyl carbon of the ester group nih.govnih.gov. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives nih.gov.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. For the methyl ester of 4-vinylphenylacetic acid, a molecular ion peak (M⁺) at m/z = 143 has been reported under ammonia (B1221849) chemical ionization conditions tandfonline.com. Electron impact (EI) mass spectrometry of styryl compounds typically shows a strong molecular ion peak due to the stability of the aromatic system, along with characteristic fragmentation patterns involving the vinyl group and the side chain nih.gov.

Functionalization of the Vinylic Moiety of this compound

The vinyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation of the vinyl group can be achieved selectively without affecting the aromatic ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for reducing the carbon-carbon double bond of vinyl arenes to the corresponding ethyl group mdpi.com. This reaction is typically carried out under a hydrogen atmosphere at mild pressures and temperatures. The selective hydrogenation of the vinyl group in 4-nitrostyrene (B89597) to 4-nitroethylbenzene has been demonstrated, showcasing the feasibility of selectively reducing the vinyl group in the presence of other reducible functional groups nsf.govchemrxiv.org. This selectivity is crucial for creating derivatives where the aromatic and carboxylic acid functionalities are preserved.

| Substrate | Catalyst | Product |

| This compound | Pd/C, H₂ | 4-Ethylphenylpropionic acid |

| 4-Nitrostyrene | Pd@Ru core-shell nanocubes, H₂ | 4-Nitroethylbenzene |

Table 2: Examples of selective hydrogenation of vinyl groups in aromatic compounds.

Halogenation of the vinyl group, such as bromination, proceeds via an electrophilic addition mechanism. The reaction of styrene (B11656) with bromine (Br₂) typically results in the formation of a vicinal dibromide youtube.comnih.gov. This reaction can be used to introduce bromine atoms across the double bond of this compound, which can then serve as precursors for further synthetic modifications.

The vinyl group of this compound can participate in "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility. One prominent example is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile (the vinyl group in this case) to form a six-membered ring acs.orgresearchgate.netrsc.orgnih.gov. Styrene and its derivatives have been shown to act as dienophiles in Diels-Alder reactions with various dienes, leading to the formation of complex polycyclic structures acs.orgresearchgate.netrsc.orgnih.govbeilstein-journals.org. This reaction offers a powerful tool for constructing intricate molecular frameworks from this compound.

Another important class of orthogonal functionalizations is bioorthogonal chemistry , which involves reactions that can proceed in biological systems without interfering with native biochemical processes. While direct examples with this compound are not extensively documented, the vinyl group is a potential substrate for such reactions. For instance, vinyl groups can participate in thiol-ene click reactions, which are efficient and can be initiated by light or radicals mdpi.com. Furthermore, the development of novel click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has expanded the toolbox for bioconjugation and materials science mdpi.comlumiprobe.commdpi.com. By modifying the vinyl group to an azide (B81097) or alkyne, this compound derivatives could be readily incorporated into complex systems using these powerful ligation strategies.

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the benzene (B151609) ring. The existing ethylpropionic acid side chain is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this group. However, due to steric hindrance from the side chain, the para-substituted product is often favored.

Common electrophilic aromatic substitution reactions that can be performed on the aromatic ring of 4-ethylphenylpropionic acid (the hydrogenated form of this compound to avoid polymerization or side reactions at the vinyl group under acidic conditions) include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring masterorganicchemistry.compageplace.de. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the introduction of a halogen atom onto the ring wku.edu.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, allow for the introduction of alkyl or acyl groups, respectively. However, these reactions may be less straightforward due to the presence of the deactivating carboxylic acid group if not protected.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions.

| Reaction | Reagents | Typical Product (Major) |

| Nitration | HNO₃, H₂SO₄ | 4-Ethyl-2-nitrophenylpropionic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-ethylphenylpropionic acid |

Table 3: Potential electrophilic aromatic substitution reactions on 4-ethylphenylpropionic acid.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) on the phenyl ring of this compound is governed by the cumulative electronic effects of its two substituents: the vinyl group (-CH=CH₂) and the propionic acid group (-CH₂CH₂COOH). The directing and reactivity effects of these groups are not synergistic, leading to competition for the site of electrophilic attack. wikipedia.orgaakash.ac.inunizin.org

The vinyl group is classified as an activating group and an ortho, para-director. stackexchange.comorganicchemistrytutor.com Through its +M (mesomeric) effect, it donates electron density into the π-system of the aromatic ring, stabilizing the cationic Wheland intermediate formed during the substitution. wikipedia.orgstackexchange.com This donation of electron density is most pronounced at the positions ortho and para to the vinyl substituent, making these sites the most nucleophilic and thus the most favorable for attack by an electrophile. organicchemistrytutor.compressbooks.pub

Conversely, the propionic acid group is a deactivating substituent and a meta-director. unizin.orgorganicchemistrytutor.com While the alkyl chain is weakly activating through induction, the electron-withdrawing nature of the carboxylic acid's carbonyl group dominates. This -I (inductive) effect withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. wikipedia.org The deactivation is most strongly felt at the ortho and para positions, leaving the meta position as the relatively most electron-rich site for substitution. pressbooks.pub

In the case of this compound, the substituents are para to each other.

The vinyl group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho).

The propionic acid group at position 4 directs incoming electrophiles to positions 2 and 6 (meta to itself).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Directing Influence | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Vinyl group (o,p-director) and Propionic acid group (m-director) both favor positions 2 and 6. | 3-Nitro-4-vinylphenylpropionic acid |

| Halogenation | Br₂, FeBr₃ | Vinyl group (o,p-director) and Propionic acid group (m-director) both favor positions 2 and 6. | 3-Bromo-4-vinylphenylpropionic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Vinyl group (o,p-director) and Propionic acid group (m-director) both favor positions 2 and 6. Polymerization of the vinyl group is a likely side reaction. | 3-Acyl-4-vinylphenylpropionic acid |

Metal-Catalyzed Cross-Coupling on the Phenyl Ring

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require a suitable functional handle on the aromatic ring, typically a halide or triflate. organic-chemistry.orgustc.edu.cn To utilize these methods on this compound, a halogenated derivative must first be synthesized, for example, 3-bromo-4-vinylphenylpropionic acid, via electrophilic aromatic substitution as described previously.

Once obtained, this halogenated scaffold can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly versatile due to its tolerance of a wide range of functional groups. mdpi.comorganic-chemistry.org For instance, coupling 3-bromo-4-vinylphenylpropionic acid with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl derivative, expanding the molecular complexity.

The Heck reaction offers another pathway, coupling the aryl halide with an alkene. nih.govmdpi.comlibretexts.org This allows for the introduction of new vinyl groups or other unsaturated moieties onto the phenyl ring. The Sonogashira coupling, reacting the aryl halide with a terminal alkyne, would install an alkynyl substituent. organic-chemistry.org These reactions provide modular access to a wide library of derivatives by systematically varying the coupling partner.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Scaffold

| Reaction Name | Substrate | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-4-vinylphenylpropionic acid | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₃PO₄), solvent (e.g., 1,4-Dioxane) mdpi.com | 3-Aryl-4-vinylphenylpropionic acid |

| Heck Reaction | 3-Bromo-4-vinylphenylpropionic acid | Alkene (e.g., methyl acrylate) | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., NEt₃), solvent (e.g., DMF) organic-chemistry.orgnih.gov | 3-(Substituted vinyl)-4-vinylphenylpropionic acid |

| Sonogashira Coupling | 3-Iodo-4-vinylphenylpropionic acid | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) ustc.edu.cn | 3-Alkynyl-4-vinylphenylpropionic acid |

Heterocyclic Derivatives Incorporating this compound Scaffolds

The functional groups of this compound serve as handles for the construction of fused or appended heterocyclic rings. A plausible strategy for synthesizing quinoline (B57606) derivatives, a common scaffold in medicinal chemistry, involves the transformation of the vinylphenyl moiety into an o-vinylaniline precursor. researchgate.netmdpi.comchim.it This could be achieved through a multi-step sequence starting with the regioselective nitration of this compound at the 3-position, followed by the chemical reduction of the nitro group to an amine. The resulting 3-amino-4-vinylphenylpropionic acid derivative is a classic substrate for quinoline synthesis. For example, condensation of this o-vinylaniline with an aldehyde would proceed through an imine intermediate, which can then undergo a 6-π electrocyclization and subsequent oxidation to furnish a polysubstituted quinoline. researchgate.net

Alternatively, the propionic acid side chain can be used to build heterocycles. Conversion of the carboxylic acid to an amide, followed by reaction with a suitable bifunctional reagent, could lead to the formation of various five- or six-membered heterocycles attached to the phenyl ring. The reactivity of the vinyl group can also be exploited, for instance, in cycloaddition reactions or through oxidative cleavage followed by condensation to build heterocyclic systems. The synthesis of diverse heterocyclic structures from cinnamic acid derivatives provides a useful analogy for the potential transformations of the this compound scaffold. researchgate.netatlantis-press.com

Chiral Derivatives and Enantioselective Synthesis for Specific Applications

The propionic acid side chain of this compound contains a prochiral center at the α-carbon (C2 of the propionic acid chain). The resulting chiral 2-arylpropionic acids are a well-known class of compounds, famously including many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, often referred to as "profens". viamedica.pl For these compounds, the biological activity typically resides in the (S)-enantiomer, while the (R)-enantiomer is less active or may contribute to side effects. viamedica.pl Consequently, the development of enantioselective methods to synthesize single-enantiomer derivatives of this compound is of significant interest.

Several strategies can be employed to achieve enantioselective synthesis:

Asymmetric Hydrogenation: A powerful method involves the asymmetric hydrogenation of an α,β-unsaturated precursor, such as 2-(4-vinylphenyl)propenoic acid. Using a chiral transition metal catalyst (typically based on rhodium or ruthenium with chiral phosphine ligands), hydrogen can be added across the double bond with high stereocontrol, yielding the desired enantiomer of this compound in high enantiomeric excess (ee). rsc.orgrsc.orgacs.org

Kinetic Resolution: This approach starts with the racemic mixture of this compound or its ester. A chiral catalyst or enzyme is used to selectively react with one enantiomer faster than the other. For example, lipase-catalyzed esterification or hydrolysis can resolve the racemic mixture, affording one enantiomer as the unreacted acid/ester and the other as the product, both in high enantiomeric purity. frontiersin.orgnih.gov

Chiral Auxiliary Methods: The propionic acid can be attached to a chiral auxiliary, creating a diastereomeric mixture. After separation of the diastereomers, the auxiliary can be cleaved to release the desired enantiomerically pure acid.

The choice of method depends on the desired scale, cost, and available precursors. The development of efficient catalytic methods is a primary focus of modern organic synthesis. nih.gov

Table 3: Strategies for Enantioselective Synthesis of 2-(4-Vinylphenyl)propionic Acid

| Strategy | Starting Material | Key Reagent/Process | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | 2-(4-Vinylphenyl)propenoic acid | Chiral Rh or Ru catalyst (e.g., Ru-BINAP) + H₂ rsc.org | Direct synthesis of a single enantiomer in high ee. |

| Enzymatic Kinetic Resolution | Racemic 2-(4-vinylphenyl)propionic acid ethyl ester | Lipase (B570770) (e.g., Candida antarctica lipase B) frontiersin.orgnih.gov | Separation of enantiomers; yields a maximum of 50% for the desired enantiomer. |

| Chiral Auxiliary | 4-Vinylphenylacetyl chloride | Chiral oxazolidinone (e.g., Evans auxiliary) followed by alkylation and cleavage. | High stereocontrol but requires stoichiometric use of the auxiliary. |

Advanced Analytical and Computational Methodologies in 4 Vinylphenylpropionic Acid Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and structural integrity of 4-Vinylphenylpropionic acid. They probe the interactions of the molecule with electromagnetic radiation, yielding distinct fingerprints based on its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for this compound are predicted based on the electronic effects of adjacent functional groups. For instance, the vinyl group protons are significantly deshielded and appear in the downfield region, while the aliphatic protons of the propionic acid chain are found further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position due to significant deshielding.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons (e.g., between the -CH₂- groups of the propionic acid chain), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on established chemical shift ranges for similar functional groups.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Carboxyl (-COOH) | ~12.0 | ~179 | Singlet (s) |

| Vinyl (-CH=CH₂) | ~6.7 | ~136 | Doublet of doublets (dd) |

| Vinyl (=CH₂) | ~5.8 | ~114 | Doublet (d) |

| Vinyl (=CH₂) | ~5.3 | ~114 | Doublet (d) |

| Aromatic (C-H) | ~7.2-7.4 | ~126-130 | Multiplet (m) |

| Aromatic (C-vinyl) | - | ~137 | - |

| Aromatic (C-alkyl) | - | ~139 | - |

| Propionic (-CH₂-) | ~2.9 | ~36 | Triplet (t) |

| Propionic (-CH₂-) | ~2.6 | ~30 | Triplet (t) |

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, but they operate on different principles and are subject to different selection rules, making them complementary techniques.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum is particularly useful for identifying polar functional groups. For this compound, the most prominent feature is a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, along with a strong C=O stretching absorption.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretches of the vinyl group and the aromatic ring are expected to produce strong signals in the Raman spectrum, which may be weak in the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Data is based on typical frequency ranges for the molecule's functional groups. udel.eduvscht.czorgchemboulder.comuc.edu

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 | - | Strong, Broad (IR) |

| C-H stretch (Aromatic/Vinyl) | 3100-3000 | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | 3000-2850 | Medium |

| C=O stretch (Carboxylic acid) | 1720-1700 | 1720-1700 | Strong (IR) |

| C=C stretch (Vinyl) | ~1630 | ~1630 | Medium (IR), Strong (Raman) |

| C=C stretch (Aromatic) | ~1600, ~1475 | ~1600, ~1475 | Medium (IR), Strong (Raman) |

| C-O stretch (Carboxylic acid) | 1320-1210 | - | Strong (IR) |

| =C-H bend (Vinyl out-of-plane) | 1000-910 | - | Strong (IR) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. For this compound (Molecular Weight: 176.21 g/mol ), characteristic fragments would arise from the cleavage of the propionic acid side chain. Key fragmentation pathways include benzylic cleavage and the McLafferty rearrangement, which is common for carboxylic acids. libretexts.orgchemguide.co.uk

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): While more commonly used for large biomolecules and polymers, MALDI-TOF can be applied to small organic molecules. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and typically producing intact molecular ions with minimal fragmentation. This would be useful for unequivocally confirming the molecular weight of this compound.

Table 3: Predicted Major Mass Spectrometry Fragments (EI-MS) for this compound Molecular Weight of C₁₁H₁₂O₂ is 176.21

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 131 | [M - COOH]⁺ | Loss of carboxyl radical |

| 117 | [C₉H₉]⁺ | Benzylic cleavage (loss of -CH₂COOH) |

| 115 | [C₉H₇]⁺ | Loss of H₂ from [C₉H₉]⁺ |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |

Chromatographic and Separation Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for its quantification and purity assessment.

HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analysis. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Column Temperature | Ambient or 30 °C |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility and high polarity of the carboxylic acid group, this compound typically requires a derivatization step before GC analysis. This process converts the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl ester). The derivatized sample is then injected into the GC, where it is separated from other volatile components before being detected and identified by the mass spectrometer.

Table 5: General GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane (for methylation) or BSTFA (for silylation) |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injection Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Mass Spectrometer (EI mode) |

Advanced Microscopy for Polymer Morphology and Structure

Advanced microscopy techniques are indispensable for characterizing the morphology and structure of polymers derived from this compound (4-VPPA). These methods provide visual and structural information from the nanometer to the micrometer scale, which is crucial for understanding how polymer processing influences final material properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface topography and morphology of polymeric materials. gfzxb.org In the context of 4-VPPA polymers, SEM is employed to analyze a variety of structural features. The technique utilizes a focused beam of electrons to scan the sample surface, generating signals—primarily secondary electrons—that are used to form a high-resolution, three-dimensional image. libretexts.org

Key applications for 4-VPPA polymer research include:

Surface Morphology: SEM reveals the surface texture, smoothness, or roughness of films and coatings made from 4-VPPA polymers. This is critical for applications where surface properties, such as adhesion or biocompatibility, are important.

Porous Structures: For 4-VPPA polymers synthesized as porous membranes or scaffolds, SEM is used to determine pore size, porosity, and the interconnectivity of the porous network. libretexts.org

Particle and Fiber Analysis: If the polymer is in the form of microparticles, nanoparticles, or fibers, SEM can characterize their size, shape, and distribution. In composite materials, it can verify the dispersion of 4-VPPA-based particles within a matrix. researchgate.net

Fracture Analysis: The cross-section of a fractured polymer sample can be imaged to understand its failure mechanism, revealing whether the fracture was brittle or ductile and showing the internal morphology.

Modern techniques such as Environmental SEM (ESEM) allow for the imaging of hydrated or non-conductive polymer samples with minimal preparation, preserving their native structure by mitigating issues of charging and sample damage. wiley.commdpi.com

| Feature | SEM Application for 4-VPPA Polymers | Information Gained |

| Surface Imaging | Analysis of polymer films or coatings | Topography, roughness, surface defects |

| Porous Media | Characterization of membranes or scaffolds | Pore size, distribution, and interconnectivity |

| Particulates | Imaging of synthesized micro/nanoparticles | Size, shape, and morphology |

| Composites | Analysis of fracture surfaces | Dispersion of fillers, internal structure, failure mode |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. gfzxb.org This technique is essential for visualizing the internal morphology of 4-VPPA polymers and their composites.

Detailed research applications include:

Nanoscale Morphology: TEM can resolve distinct phases in polymer blends or block copolymers containing 4-VPPA, revealing details of microphase separation and domain sizes.

Crystalline Structure: For semi-crystalline 4-VPPA polymers, high-resolution TEM (HRTEM) can be used to visualize crystalline lamellae and even the polymer chain lattice, providing information on unit-cell parameters and crystal defects. fraunhofer.de

Nanocomposite Analysis: When nanoparticles are incorporated into a 4-VPPA polymer matrix, TEM is the definitive method for assessing the degree of dispersion, the size and shape of the nanoparticles, and the nature of the interface between the polymer and the filler.

Sample preparation for TEM is critical and typically involves microtoming thin sections of the polymer, a process that can be challenging. Staining with heavy elements may be required to enhance contrast between different phases within the polymer structure.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods provide atomic-level insights into the behavior of this compound, complementing experimental observations. These techniques can predict molecular properties, simulate dynamic processes, and guide the design of new materials.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.net For the 4-VPPA monomer, DFT can be applied to:

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule and calculate its geometric parameters (bond lengths, angles).

Vibrational Analysis: Predict the infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectra and identifying characteristic vibrational modes. researchgate.net

Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. mdpi.com

Reactivity Descriptors: Use conceptual DFT to compute global reactivity indices such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These descriptors help predict how the 4-VPPA monomer will interact with other chemical species, such as initiators or other monomers in a polymerization reaction. nih.gov

Electrostatic Potential Mapping: Visualize the electron density distribution to identify electrophilic and nucleophilic sites on the molecule, which are crucial for understanding intermolecular interactions. researchgate.net

| DFT-Calculated Property | Significance for 4-VPPA Research |

| Optimized Molecular Geometry | Provides the most stable 3D structure and bond parameters. |

| HOMO/LUMO Energies | Determines the electron-donating/accepting ability and chemical reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the molecule's ability to accept electrons. |

| Vibrational Frequencies | Predicts IR and Raman spectra for experimental comparison. |

Ab Initio Methods for Electronic Structure Determination

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF), provide a rigorous approach to determining electronic structure. researchgate.netfz-juelich.de

For 4-VPPA, which is a styrene (B11656) derivative, ab initio calculations are particularly valuable for:

High-Accuracy Energy Calculations: Providing benchmark energies for the ground state and transition states, which can be more accurate than standard DFT for certain systems.

Excited State Analysis: Investigating the nature of electronic excited states. For the vinylphenyl moiety, methods like CASSCF are essential for accurately describing the π-π* transitions that dominate its UV-visible absorption spectrum. nih.gov A study on the parent molecule, styrene, used CASSCF to assign the character of its first two singlet excited states (S1 and S2), a methodology directly applicable to 4-VPPA. nih.gov

Understanding Electron Correlation: Methods beyond Hartree-Fock, such as MP2 or Coupled Cluster (CC), systematically account for electron correlation, which is the interaction between electrons. fz-juelich.de This is crucial for accurately predicting reaction barriers and intermolecular forces.

While computationally more demanding than DFT, ab initio methods are the gold standard for validating results from other methods and for studying complex electronic phenomena where DFT may be less reliable. mpg.de

Force Field Development for this compound Polymer Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of polymer systems. The accuracy of an MD simulation is entirely dependent on the quality of its force field , a set of mathematical functions and parameters that describes the potential energy of the system. researchgate.net

As no specialized force field may exist for poly(this compound), one would need to be developed. This is a systematic process:

Define Atom Types and Topology: The atoms of the 4-VPPA monomer are classified into specific types based on their chemical environment. The connectivity (bonds), angles, and dihedral angles are defined.

Parameterize Bonded Terms: The force constants and equilibrium values for bonds and angles are often taken from existing general force fields (like OPLS, CHARMM, or AMBER). The crucial dihedral angle parameters, which control the polymer chain's conformation, are typically derived by fitting to a potential energy surface calculated using high-level quantum mechanics (DFT or ab initio methods) on monomer or dimer fragments of 4-VPPA. nih.govresearchgate.net

Parameterize Non-Bonded Terms: This involves assigning partial atomic charges and Lennard-Jones parameters to describe electrostatic and van der Waals interactions. Charges are often derived from fitting to the quantum mechanically calculated electrostatic potential. Lennard-Jones parameters may be optimized to reproduce experimental data for small molecules analogous to the monomer, such as density or heat of vaporization. nih.gov

Validation: The complete force field is tested by running bulk polymer simulations. The simulated properties, such as density, glass transition temperature, and radius of gyration, are compared against available experimental data to validate the force field's accuracy. researchgate.netresearchgate.net

This process, particularly the reparameterization of dihedral potentials and non-bonded interactions, is critical for accurately modeling polymers with conjugated components like the vinylphenyl group. nih.gov

Chemometrics and Machine Learning in Reaction Optimization and Material Design

The integration of advanced computational methodologies, specifically chemometrics and machine learning, has opened new avenues for accelerating the research and development of materials derived from this compound. These data-driven approaches enable more efficient optimization of reaction conditions and facilitate the rational design of polymers with tailored properties. By leveraging statistical analysis and algorithmic learning, researchers can navigate complex chemical spaces, predict outcomes with greater accuracy, and reduce the number of empirical experiments required.

Chemometrics, a discipline focused on extracting meaningful information from chemical data using mathematical and statistical methods, is particularly valuable in analyzing the large datasets generated during the synthesis and characterization of this compound and its derivatives. Machine learning, a subset of artificial intelligence, builds on this by developing algorithms that can learn from data and make predictions on new, unseen data, thereby guiding experimental efforts toward the most promising outcomes.

Reaction Optimization

The synthesis of this compound and its subsequent polymerization can be influenced by a multitude of variables, including temperature, pressure, catalyst concentration, solvent system, and monomer-to-initiator ratio. Traditional one-variable-at-a-time optimization methods are often inefficient and may fail to identify optimal conditions due to complex interactions between variables. Machine learning algorithms, particularly when coupled with Design of Experiments (DoE), offer a more systematic and efficient approach to optimizing these reactions.

For instance, a hypothetical study on the Suzuki-Miyaura coupling to synthesize a derivative of this compound could employ a machine learning model to predict the reaction yield based on various parameters. An initial set of experiments, designed using a space-filling DoE methodology, would provide the training data for the model. The model could then be used to predict the optimal combination of catalyst, base, and solvent for maximizing the yield.

Table 1: Hypothetical Data for Machine Learning-Assisted Optimization of a Suzuki-Miyaura Reaction to Synthesize a this compound Derivative

| Experiment ID | Catalyst (mol%) | Base (equivalents) | Temperature (°C) | Predicted Yield (%) | Actual Yield (%) |

| 1 | 1.5 | 2.0 | 80 | 75 | 78 |

| 2 | 2.0 | 2.5 | 90 | 85 | 88 |

| 3 | 1.0 | 2.0 | 100 | 65 | 62 |

| 4 | 2.5 | 3.0 | 85 | 92 | 95 |

In polymerization processes, machine learning models can be trained to predict key outcomes such as molecular weight, polydispersity index (PDI), and monomer conversion. For the free-radical polymerization of this compound, a model could be developed to understand the influence of initiator concentration and temperature on these properties.

Table 2: Predictive Modeling of this compound Polymerization

| Initiator Conc. (mol/L) | Temperature (°C) | Predicted Mn ( g/mol ) | Predicted PDI |

| 0.01 | 60 | 55,000 | 1.6 |

| 0.02 | 70 | 30,000 | 1.8 |

| 0.015 | 65 | 42,000 | 1.7 |

Material Design

Machine learning is also a powerful tool for the de novo design of materials based on this compound. By establishing quantitative structure-property relationships (QSPRs), models can predict the physical and chemical properties of hypothetical polymers before they are synthesized. This predictive capability significantly accelerates the discovery of new materials with desired characteristics, such as specific thermal properties, solubility, or adhesive strength.

For example, a machine learning model could be trained on a dataset of various copolymers of this compound with other monomers like styrene or methyl methacrylate (B99206). The input to the model would be the monomer composition and architecture, and the output would be predicted properties such as the glass transition temperature (Tg) and tensile strength.

Table 3: Machine Learning-Based Prediction of Copolymer Properties

| 4-VPPA mol% | Comonomer | Predicted Tg (°C) | Predicted Tensile Strength (MPa) |

| 25 | Styrene | 115 | 45 |

| 50 | Styrene | 128 | 52 |

| 25 | Methyl Methacrylate | 120 | 60 |

| 50 | Methyl Methacrylate | 135 | 68 |

Chemometric analysis of spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy, can be used to monitor the polymerization process in real-time. By applying techniques like Principal Component Analysis (PCA), it is possible to identify and track the consumption of monomers and the formation of the polymer, providing valuable kinetic data for reaction optimization.

Future Directions and Interdisciplinary Prospects in 4 Vinylphenylpropionic Acid Research

Integration with Circular Economy and Sustainable Chemistry Initiatives

The principles of a circular economy, which emphasize the minimization of waste and the continual use of resources, are central to the future of polymer science. csic.esdokumen.pub For polymers derived from 4-Vinylphenylpropionic acid, several key areas of research are emerging to align with these sustainability goals.

One of the primary avenues for integrating poly(this compound) into a circular economy is through the development of efficient chemical recycling processes. nih.gov Depolymerization, a process that breaks down polymers into their constituent monomers, is a promising strategy for vinyl-based polymers. youtube.comethz.ch This approach allows for the recovery of the this compound monomer, which can then be purified and repolymerized to create new materials of virgin quality. This closed-loop system would significantly reduce the reliance on virgin feedstocks and minimize plastic waste. Research in this area will likely focus on developing energy-efficient and scalable depolymerization techniques, potentially utilizing novel catalysts to lower the energy requirements of the process. ethz.ch

The biodegradability of polymers is another critical aspect of sustainable chemistry. While many vinyl polymers are not readily biodegradable, the introduction of the propionic acid group may offer pathways to designing more environmentally benign materials. Future studies could investigate the potential for creating copolymers of this compound with other biodegradable monomers to enhance their end-of-life options.

| Sustainability Initiative | Application to this compound | Potential Impact |

| Circular Economy | Development of chemical recycling via depolymerization. youtube.comethz.ch | Reduced plastic waste and conservation of resources. |

| Green Chemistry | Synthesis from bio-based feedstocks. nih.gov | Lower carbon footprint and reduced reliance on fossil fuels. |

| Biodegradability | Co-polymerization with biodegradable monomers. | Enhanced end-of-life options for derived polymers. |

Advancements in Smart and Responsive Materials Derived from this compound

"Smart" or "intelligent" materials that can respond to external stimuli are at the forefront of materials science. The chemical structure of this compound makes it an excellent candidate for the development of such materials. The carboxylic acid group in the propionic acid side chain is ionizable, which can impart pH-responsiveness to polymers incorporating this monomer.

Future research is expected to focus on the synthesis of hydrogels based on this compound. These hydrogels could exhibit significant swelling or shrinking behavior in response to changes in the surrounding pH. mdpi.comnih.govnih.gov This property is particularly valuable for applications in sensors, actuators, and biomedical devices. For instance, a hydrogel that swells in an acidic environment could be designed to release a therapeutic agent specifically in the acidic microenvironment of a tumor. mdpi.com

The versatility of this compound also allows for its copolymerization with other functional monomers to create materials with multi-stimuli responsiveness. For example, by copolymerizing it with a temperature-responsive monomer, it would be possible to create a material that responds to both pH and temperature changes. mdpi.com This dual-responsiveness could enable more sophisticated control over the material's properties and functions.

| Stimulus | Responsive Behavior of Poly(this compound) | Potential Applications |

| pH | Swelling/shrinking of hydrogels due to ionization of the carboxylic acid group. mdpi.comnih.gov | pH sensors, drug delivery systems, actuators. |

| Ionic Strength | Changes in polymer conformation in response to salt concentration. mdpi.com | Controlled release systems, smart membranes. |

| Temperature (in copolymers) | Phase transitions leading to changes in solubility or conformation. mdpi.com | Thermo-responsive coatings, smart textiles. |

Novel Applications in Bioconjugation and Controlled Release Systems

The presence of a carboxylic acid group in this compound opens up numerous possibilities for its application in the biomedical field, particularly in bioconjugation and the development of controlled release systems. The carboxylic acid can be readily functionalized to attach biomolecules such as proteins, peptides, and DNA.